Cas no 83928-76-1 (Gepirone)

Gepirone structure
Gepirone structure
商品名:Gepirone
CAS番号:83928-76-1
MF:C19H29N5O2
メガワット:359.4658639431
MDL:MFCD00868196
CID:721522
PubChem ID:55191

Gepirone 化学的及び物理的性質

名前と識別子

    • 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
    • 2,6-Piperidinedione,4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-
    • 4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
    • Gepirone
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione
    • Gepirone ER
    • Gepirone [INN]
    • Gepironum [Latin]
    • Gepirona [Spanish]
    • JW5Y7B8Z18
    • Variza
    • Ariza
    • Gepironum
    • AK115965
    • Gepirona
    • Travivo
    • 2,6-Piperidinedione, 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
    • BMY 13805
    • MJ 13805
    • gepiron ER
    • MJ 13805-1
    • 4,4-dimethyl-1-(4-(4-(2-pyrimid
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione (ACI)
    • CHEMBL284092
    • Exxua
    • Org-33062 free base
    • BDBM50005132
    • 83928-76-1
    • MJ-13805
    • AKOS015924526
    • DTXCID20155304
    • 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-2-pyrrolidinone(E)-2-butenedioate
    • BMY-13805
    • MJ13805
    • Travivo (gepirone extended-release)
    • SCHEMBL79040
    • 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
    • L001135
    • NCGC00408912-01
    • BMY13805
    • GTPL12930
    • ORG 13011
    • 3,3-DIMETHYL-1-(4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)GLUTARIMIDE
    • SB19632
    • F9995-2711
    • UNII-JW5Y7B8Z18
    • GEPIRONE [WHO-DD]
    • NS00068813
    • N06AX19
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione (Gepirone)
    • 4,4-Dimethyl-1-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl)-piperidine-2,6-dione
    • C19H29N5O2
    • DB-106225
    • DTXSID90232813
    • HY-122422
    • DS-4359
    • QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione
    • 4,4-dimethyl-1-(4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl)piperidine-2,6-dione
    • CHEBI:135990
    • BCP28729
    • DB12184
    • CS-0085425
    • Q2650256
    • Gepironum (Latin)
    • 2,6-Piperidinedione, 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-; 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione; Gepirone
    • MDL: MFCD00868196
    • インチ: 1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
    • InChIKey: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C)(C)CC(=O)N1CCCCN1CCN(C2N=CC=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 359.23200
  • どういたいしつりょう: 395.208803
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 476
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.142±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 562.3±60.0°C at 760 mmHg
  • ようかいど: 極微溶性(0.33 g/l)(25ºC)、
  • PSA: 69.64000
  • LogP: 1.49480

Gepirone セキュリティ情報

Gepirone 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Gepirone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
G365000-25mg
Gepirone
83928-76-1
25mg
$ 187.00 2023-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MC753-250mg
Gepirone
83928-76-1 95+%
250mg
6666CNY 2021-05-08
Matrix Scientific
099512-250mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione, 95%
83928-76-1 95%
250mg
$925.00 2023-09-06
MedChemExpress
HY-122422-10mg
Gepirone
83928-76-1 98.81%
10mg
¥1250 2024-04-17
1PlusChem
1P00G62Q-50mg
GEPIRONE
83928-76-1 98%
50mg
$335.00 2024-04-21
1PlusChem
1P00G62Q-25mg
GEPIRONE
83928-76-1 98%
25mg
$258.00 2024-04-21
1PlusChem
1P00G62Q-10mg
Gepirone
83928-76-1 95%
10mg
$64.00 2025-03-14
A2B Chem LLC
AH53570-100mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
83928-76-1 98%
100mg
$137.00 2023-12-30
A2B Chem LLC
AH53570-10mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
83928-76-1 95%
10mg
$98.00 2024-04-19
1PlusChem
1P00G62Q-100mg
GEPIRONE
83928-76-1 98%
100mg
$97.00 2025-02-27

Gepirone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride ,  Zinc chloride Solvents: Tetrahydrofuran ;  heated; overnight, rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
リファレンス
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
3.1 Reagents: Hydrogen
リファレンス
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol ;  12 h, 55 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
2.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 16 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
リファレンス
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
リファレンス
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen
リファレンス
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
リファレンス
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Butyl acetate
リファレンス
Method of manufacturing azapirones.
, European Patent Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
リファレンス
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
リファレンス
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
1.2 Reagents: 1,4-Butanediol, 2,2-dimethyl-, 1,4-dimethanesulfonate Solvents: Dimethylformamide ;  rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  100 °C
リファレンス
The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands
Tandon, Manish; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(7), 1709-1712

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water ;  50 - 65 °C; 2 h, 50 - 65 °C; 65 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
リファレンス
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen
リファレンス
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
リファレンス
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

Gepirone Raw materials

Gepirone Preparation Products

Gepirone 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:83928-76-1)Gepirone
A864197
清らかである:99%/99%
はかる:250mg/1g
価格 ($):270.0/983.0